4-(4-Chloro-3-cyanophenyl)-2-fluorobenzoic acid
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Overview
Description
4-(4-Chloro-3-cyanophenyl)-2-fluorobenzoic acid is an organic compound with the molecular formula C14H7ClFNO2. This compound is characterized by the presence of a chloro, cyano, and fluoro substituent on a benzoic acid core. It is primarily used as an intermediate in organic synthesis and has applications in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Chloro-3-cyanophenyl)-2-fluorobenzoic acid typically involves multi-step organic reactions. One common method starts with the reaction of 4-chloro-3-cyanophenylboronic acid with 2-fluorobenzoic acid under Suzuki coupling conditions. This reaction requires a palladium catalyst and a base such as potassium carbonate in a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions: 4-(4-Chloro-3-cyanophenyl)-2-fluorobenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents can be replaced by other nucleophiles under appropriate conditions.
Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The benzoic acid moiety can be oxidized to form corresponding carboxylate derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products:
Substitution: Derivatives with different substituents replacing the chloro or fluoro groups.
Reduction: Amino derivatives.
Oxidation: Carboxylate salts.
Scientific Research Applications
4-(4-Chloro-3-cyanophenyl)-2-fluorobenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-Chloro-3-cyanophenyl)-2-fluorobenzoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chloro, cyano, and fluoro groups can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
- 4-Chloro-3-cyanophenylboronic acid
- 4-Chloro-3-cyanophenylacetic acid
- 2-(4-Chloro-3-cyanophenyl)-4-fluorobenzoic acid
Comparison: 4-(4-Chloro-3-cyanophenyl)-2-fluorobenzoic acid is unique due to the specific arrangement of its substituents, which can influence its reactivity and interactions. Compared to similar compounds, it may exhibit different chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
4-(4-chloro-3-cyanophenyl)-2-fluorobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7ClFNO2/c15-12-4-2-8(5-10(12)7-17)9-1-3-11(14(18)19)13(16)6-9/h1-6H,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWQCHINATSCQHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=C(C=C2)Cl)C#N)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7ClFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30690771 |
Source
|
Record name | 4'-Chloro-3'-cyano-3-fluoro[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30690771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261991-46-1 |
Source
|
Record name | 4'-Chloro-3'-cyano-3-fluoro[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30690771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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